molecular formula C7H7ClF5NS B1455960 3-Chloro-5-(pentafluorosulfur)benzylamine CAS No. 1240257-82-2

3-Chloro-5-(pentafluorosulfur)benzylamine

Cat. No. B1455960
CAS RN: 1240257-82-2
M. Wt: 267.65 g/mol
InChI Key: VUWNYLVTMIHGGJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzylamine is a chemical compound with the molecular formula C7H7ClF5NS . It is a derivative of benzylamine, which is a class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-(pentafluorosulfur)benzylamine is 1S/C7H7ClF5NS/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-5-(pentafluorosulfur)benzylamine is 267.65 . Other physical and chemical properties such as melting point, boiling point, density, and toxicity are not available in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds containing the pentafluorosulfanyl group, similar to 3-Chloro-5-(pentafluorosulfur)benzylamine, have been synthesized and evaluated for their biological activities. For instance, benzodiazepines containing a pentafluorosulfanyl group were developed as bioisosteric replacements, showcasing modifications to standard structures for potentially altered biological effects. However, these modifications have shown varied impacts on receptor activity, illustrating the nuanced relationship between chemical structure and biological function (Jose et al., 2021).

Chemical Transformations and Synthesis Techniques

Research has demonstrated the versatility of compounds with the pentafluorosulfanyl group in chemical synthesis, highlighting their reactivity and utility in creating novel chemical entities. For example, studies have detailed the synthesis of derivatives through nucleophilic substitution reactions, providing pathways for further chemical modifications and the development of new materials or medicinal compounds (Sipyagin et al., 2004).

Application in Photovoltaic Cells

Benzylamine derivatives, related to the chemical structure , have been applied in the field of photovoltaics. Surface passivation techniques using benzylamine have improved the moisture resistance and electronic properties of perovskite films, leading to high-efficiency and air-stable solar cells. This demonstrates the potential of such compounds in enhancing the durability and performance of photovoltaic materials (Wang et al., 2016).

Catalytic Applications and Material Science

The incorporation of the pentafluorosulfanyl group into organic compounds through reactions with diazo compounds has been explored, showcasing a method to access α-pentafluorosulfanyl carbonyl compounds. These compounds are of high value for their potential applications in various fields, including catalysis and material science (Shou et al., 2021).

Medicinal Chemistry and Drug Development

The potential for compounds related to 3-Chloro-5-(pentafluorosulfur)benzylamine in medicinal chemistry is significant. For instance, the synthesis and preliminary biological evaluation of novel radioligands demonstrate the utility of these compounds in drug development and diagnostic imaging, indicating their relevance in advancing medical research and patient care (Gao et al., 2018).

properties

IUPAC Name

[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF5NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWNYLVTMIHGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(pentafluorosulfur)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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